molecular formula C10H18N4 B13297059 (5-Cyclopentyl-1-ethyl-1H-1,2,3-triazol-4-yl)methanamine

(5-Cyclopentyl-1-ethyl-1H-1,2,3-triazol-4-yl)methanamine

Cat. No.: B13297059
M. Wt: 194.28 g/mol
InChI Key: YYVAMEXZEOQLOS-UHFFFAOYSA-N
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Description

(5-Cyclopentyl-1-ethyl-1H-1,2,3-triazol-4-yl)methanamine is a compound belonging to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their ability to form hydrogen bonds and interact with various biological targets . The unique structure of this compound, featuring a cyclopentyl group, an ethyl group, and a triazole ring, makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopentyl-1-ethyl-1H-1,2,3-triazol-4-yl)methanamine typically involves “click” chemistry, a widely used method for constructing 1,2,3-triazoles. One common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an azide with a terminal alkyne in the presence of a copper catalyst to form the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopentyl-1-ethyl-1H-1,2,3-triazol-4-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups .

Scientific Research Applications

(5-Cyclopentyl-1-ethyl-1H-1,2,3-triazol-4-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Cyclopentyl-1-ethyl-1H-1,2,3-triazol-4-yl)methanamine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which allows it to modulate the activity of enzymes and receptors. This compound can inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5-Cyclopentyl-1-ethyl-1H-1,2,3-triazol-4-yl)methanamine lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the cyclopentyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic pockets in proteins .

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

(5-cyclopentyl-1-ethyltriazol-4-yl)methanamine

InChI

InChI=1S/C10H18N4/c1-2-14-10(8-5-3-4-6-8)9(7-11)12-13-14/h8H,2-7,11H2,1H3

InChI Key

YYVAMEXZEOQLOS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(N=N1)CN)C2CCCC2

Origin of Product

United States

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